molecular formula C21H16BrN5S B2603637 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 374768-64-6

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2603637
CAS No.: 374768-64-6
M. Wt: 450.36
InChI Key: BTRFKZOPRYEQOB-UHFFFAOYSA-N
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Description

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine and phenyl groups, as well as a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the bromine and phenyl substituents. The final step involves the formation of the hydrazinecarbothioamide moiety through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromine atom in the quinazoline core can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide moiety may also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
  • 4-[2-(6-bromo-4-phenylquinazolin-2-yl)hydrazino]-4-oxobutanoic acid
  • 6-bromo-2-(4-morpholinyl)-4-phenylquinazoline

Uniqueness

Compared to similar compounds, 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. The presence of both the quinazoline core and the hydrazinecarbothioamide moiety allows for diverse chemical reactivity and biological activity, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-[(6-bromo-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRFKZOPRYEQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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